molecular formula C6H11K2O9P B1596139 Dipotassium glucose-6-phosphate CAS No. 5996-17-8

Dipotassium glucose-6-phosphate

Cat. No. B1596139
CAS RN: 5996-17-8
M. Wt: 336.32 g/mol
InChI Key: BWHWCIODKVRLNE-FAOVPRGRSA-L
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Description

Dipotassium glucose-6-phosphate is a metabolite of glucose that can be stored in the liver or muscle tissue as glycogen . It has a molecular formula of C6H11K2O9P and an average mass of 336.316 Da . It is also known by other names such as 6-O-Phosphonato-D-glucose de dipotassium, D-Glucose, 6- (dihydrogen phosphate), potassium salt (1:2), and Dikalium-6-O-phosphonato-D-glucose .


Synthesis Analysis

Glucose is converted to D-Glucose 6-phosphate by phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . This process is part of a fully enzymatic route for the synthesis of glucose 6-phosphate from cellulose .


Molecular Structure Analysis

The molecular structure of Dipotassium glucose-6-phosphate is complex and involves several functional groups. The structure has been predicted based on the amino acid chain by SWISS-MODEL and modified by PyMOL and LigPlot+ .


Chemical Reactions Analysis

Dipotassium glucose-6-phosphate is involved in several chemical reactions. For instance, it is converted to D-Glucose 6-phosphate by phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It is also involved in the production of hydrogen from maltodextrin via in vitro synthetic biosystems .

Scientific Research Applications

Role in Oxidative Pentose Phosphate Pathway

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme in the oxidative pentose phosphate pathway (oxPPP) that can generate cytosolic NADPH for biosynthesis and oxidative defence . This pathway is the main supplier of reductant (NADPH) for several “reducing” biosynthetic reactions .

Reductive Glutamine Metabolism and AMPK Activation

G6PD can antagonize stresses by supporting the reductive glutamine metabolism and AMPK activation, independently of the NADPH generation by the oxPPP . This reveals a previously unidentified function of G6PD .

Role in Glycolysis and Central Carbon Metabolism

G6PD catalyzes a metabolic hub between glycolysis and the pentose phosphate pathway (PPP), which is the oxidation of glucose-6-phosphate (G6P) to 6-phosphogluconolactone concomitantly with the production of NADPH . This process is associated with glycolysis and center carbon metabolism .

Role in Seed Germination

G6PD plays a significant role in seed germination. It is involved in multiple physiological processes, and current knowledge on its exact role and regulation is still piecemeal .

Role in Nitrogen Assimilation

G6PD is also involved in nitrogen assimilation, which is a crucial process for plant growth and development .

Role in Plant Branching

G6PD plays a role in plant branching. It is considered a hidden player in plant performance .

Role in Plant Response to Abiotic Stress

G6PD is involved in plant response to abiotic stress. It is considered to be a key player in plant performance under stress conditions .

Role in Regulating Ca2+ Storage

Treatment of rat pancreatic islets with D-glucose 6-phosphate elevates the level of ATP-dependent Ca2+ within the endoplasmic reticulum, indicating it is a key regulator of Ca2+ storage in the islets .

Mechanism of Action

Target of Action

Dipotassium glucose-6-phosphate, also known as D-Glucose-6-phosphate Dipotassium Salt, primarily targets the enzyme Glucose-6-phosphate dehydrogenase (G6PD) . G6PD is the rate-limiting enzyme in the oxidative pentose phosphate pathway (oxPPP), which generates cytosolic NADPH for biosynthesis and oxidative defense .

Mode of Action

The compound is converted to D-Glucose 6-phosphate by the phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It can be stored in the liver or muscle tissue as glycogen until the body needs additional glucose, where it will be processed by glycogen phosphorylase and released .

Biochemical Pathways

Dipotassium glucose-6-phosphate plays a central role in the energy metabolism of the liver. It acts as a hub to metabolically connect glycolysis, the pentose phosphate pathway, glycogen synthesis, de novo lipogenesis, and the hexosamine pathway . It is also involved in the Entner–Doudoroff pathway, a type of glycolysis .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s ADME properties and their impact on bioavailability would require further investigation.

Result of Action

The action of Dipotassium glucose-6-phosphate results in the elevation of the level of ATP-dependent Ca 2+ within the endoplasmic reticulum, indicating it is a key regulator of Ca 2+ storage in cells . It also supports reductive glutamine metabolism and AMPK activation .

Action Environment

The action, efficacy, and stability of Dipotassium glucose-6-phosphate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Dipotassium glucose-6-phosphate . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Future research directions include improving our knowledge of G6PDHs in plant physiology and integrating this hidden player in plant performance . There is also interest in understanding how G6PD deficiency moderates diabetes . Another area of interest is the role of glucose-6-phosphate dehydrogenase in responses to low temperatures .

properties

IUPAC Name

dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHWCIODKVRLNE-FAOVPRGRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11K2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium glucose-6-phosphate

CAS RN

5996-17-8
Record name Glucose 6-(dipotassium phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, 6-(dihydrogen phosphate), potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glucose 6-(dipotassium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPOTASSIUM GLUCOSE-6-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZW95F4360
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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